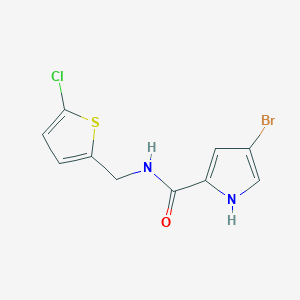

4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide

Description

4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1H-pyrrole-2-carboxamide is a synthetic brominated pyrrole derivative featuring a carboxamide linkage to a 5-chlorothiophene-methyl group. Its structural uniqueness lies in the combination of a brominated pyrrole core (known for electrophilic reactivity) and a chlorothiophene moiety, which may enhance lipophilicity and target binding in biological systems .

Properties

Molecular Formula |

C10H8BrClN2OS |

|---|---|

Molecular Weight |

319.61 g/mol |

IUPAC Name |

4-bromo-N-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C10H8BrClN2OS/c11-6-3-8(13-4-6)10(15)14-5-7-1-2-9(12)16-7/h1-4,13H,5H2,(H,14,15) |

InChI Key |

KVIDDQCOGIHSQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CNC(=O)C2=CC(=CN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Chlorothiophene Moiety: The chlorothiophene moiety is synthesized separately through chlorination of thiophene using reagents like thionyl chloride or sulfuryl chloride.

Coupling Reaction: The brominated pyrrole and chlorothiophene intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the pyrrole ring serves as a primary site for nucleophilic substitution reactions due to its electrophilic nature. Key reactions include:

For example, under Ullmann-type coupling conditions with CuBr and diisopropylamine, the bromine atom is replaced by propargyl or allenyl groups, forming derivatives with extended π-systems .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution, particularly at the 3- and 5-positions. Reactions include:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing electron-withdrawing effects .

-

Halogenation : Cl₂ or Br₂ in acetic acid yields polychlorinated/polybrominated derivatives .

Notably, the chlorothiophene moiety stabilizes intermediates during these reactions, directing substitution to specific positions.

Acylation and Amidation Reactions

The carboxamide group participates in condensation and acylation:

For instance, reaction with 4-nitroacetophenone under reflux yields hydrazone derivatives (e.g., 5a ), confirmed by FT-IR peaks at 1,670 cm⁻¹ (C=O) and 1,527 cm⁻¹ (C=N) .

Cross-Coupling Reactions

Pd-catalyzed cross-coupling leverages the bromine atom for bond formation:

| Reaction Type | Catalysts/Ligands | Applications | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives for drug discovery | |

| Sonogashira | CuI, PPh₃, Et₃N | Alkynylated analogs |

These reactions enable the introduction of aryl, heteroaryl, or alkynyl groups, expanding structural diversity .

Cyclization and Ring-Opening Reactions

Under PtCl₂ catalysis, intramolecular cyclization forms fused heterocycles:

textExample Pathway: N-((5-chlorothiophen-2-yl)methyl)-4-methylbenzenesulfonamide → PtCl₂, THF, reflux → Tricyclic sulfonamide derivatives[2]

Key intermediates are characterized by ¹H NMR shifts at δ 7.45–11.30 ppm (N–H pyrrole) .

Hydrogen-Bond-Directed Interactions

The carboxamide’s N–H group facilitates hydrogen bonding with biological targets, as shown in MmpL3 inhibitor studies :

-

Docking simulations reveal interactions with ASP645 (ΔG = −8.2 kcal/mol) .

-

Methylation of the amide hydrogen abolishes activity (MIC >32 μg/mL) .

Stability and Degradation Pathways

Scientific Research Applications

4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or lead compound in medicinal chemistry for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1h-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Brominated Pyrrole Carboxamides with Varied Substituents

The following table compares the target compound with structurally related bromopyrrole carboxamides:

Key Observations :

- Purity Challenges : Synthetic analogs like compound show lower yields (39%) and purity, suggesting that bulkier substituents (e.g., benzimidazole) complicate synthesis.

- Natural vs. Synthetic : Marine-derived compound 192 lacks halogenation on the heteroaromatic ring, highlighting the synthetic advantage of introducing halogens for tailored bioactivity.

Pyrrole and Pyrazole Derivatives with Heterocyclic Modifications

The target compound’s pyrrole core distinguishes it from pyrazole-based analogs, such as 4-bromo-N-(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide . Key differences include:

- Aromaticity and Reactivity : Pyrroles are more electron-rich due to their conjugated π-system, whereas pyrazoles exhibit weaker aromaticity, affecting their interactions with biological targets.

- Substituent Flexibility : The methyl group on the pyrazole nitrogen in compound may reduce metabolic instability compared to the unprotected NH in pyrrole derivatives.

Analogs with Triazole and Isoxazole Moieties

Compounds like 3-methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (39) demonstrate:

- Purity Variability : Compound 39 achieves 98.36% HPLC purity , suggesting optimized synthetic protocols for oxadiazole-containing analogs.

Research Implications

- Medicinal Chemistry : The chlorothiophene moiety in the target compound may enhance binding to hydrophobic enzyme pockets, a hypothesis supported by the bioactivity of benzimidazole analogs .

- Synthetic Optimization : Lower yields in compound highlight the need for improved coupling strategies when integrating bulky substituents.

- Natural Product Inspiration : Marine bromopyrroles like 192 provide a template for hybrid molecules combining natural and synthetic structural features.

Biological Activity

4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1H-pyrrole-2-carboxamide (hereafter referred to as Compound A) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following chemical structure:

This structure includes a pyrrole ring, a bromo substituent, and a chlorothiophenyl group, which may contribute to its biological activity.

Research indicates that Compound A exhibits multiple mechanisms of action, primarily through its interactions with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound A may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

- Receptor Modulation : The compound has shown potential as a modulator of specific receptors, which may play a role in its therapeutic effects.

Anticancer Properties

Several studies have explored the anticancer properties of Compound A:

- In Vitro Studies : In vitro assays have demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis in breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest .

- Mechanistic Insights : The compound's ability to inhibit key signaling pathways associated with tumor growth has been documented. Specifically, it was found to downregulate the expression of proteins involved in cell survival and proliferation .

Antimicrobial Activity

Compound A has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : Research indicates that Compound A possesses significant antibacterial activity against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .

- Fungal Activity : In addition to bacterial activity, preliminary results suggest antifungal properties against certain pathogenic fungi, indicating its broad-spectrum potential .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated significant cytotoxicity in breast cancer cell lines; induced apoptosis via caspase activation. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria; disrupted cell wall synthesis. |

| Study 3 | Mechanistic Analysis | Identified downregulation of survival proteins in cancer cells; potential receptor modulation effects noted. |

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Bromo-N-((5-chlorothiophen-2-yl)methyl)-1H-pyrrole-2-carboxamide, and what intermediates are critical?

Methodological Answer: The synthesis typically involves two key steps:

- Step 1: Preparation of the pyrrole-2-carboxamide core. This can be achieved via condensation of 4-bromo-1H-pyrrole-2-carboxylic acid with an amine precursor, using coupling agents like EDCI or HATU .

- Step 2: Introduction of the (5-chlorothiophen-2-yl)methyl group via nucleophilic substitution or reductive amination. For example, brominated thiophene intermediates (e.g., 5-chloro-2-(bromomethyl)thiophene) are reacted with the pyrrole carboxamide under basic conditions (e.g., K₂CO₃ in DMF) .

Key Intermediates: - 4-Bromo-1H-pyrrole-2-carboxylic acid

- 5-Chloro-2-(bromomethyl)thiophene

Q. How is the structural integrity and purity of this compound validated in academic settings?

Methodological Answer:

- Purity Analysis: HPLC with UV detection (≥98% purity) is standard, using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation:

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of this compound?

Methodological Answer:

- Design of Experiments (DoE): Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry). For example, a central composite design can identify optimal conditions for coupling reactions, minimizing side products .

- Flow Chemistry: Continuous-flow systems improve reproducibility and heat management, critical for exothermic steps like bromination .

Example Optimization Data:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Reaction Time | 4–24 hrs | 12 hrs |

| Catalyst Loading | 1–5 mol% | 3 mol% |

Q. How can computational modeling predict the biological activity or interaction mechanisms of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). For example, the chloro-thiophene moiety may engage in hydrophobic interactions, while the carboxamide forms hydrogen bonds .

- Structure-Activity Relationship (SAR): Compare analogs (e.g., replacing bromine with methyl groups) to identify critical substituents. QSAR models can predict IC₅₀ values based on electronic descriptors (e.g., Hammett constants) .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Q. How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.